Cas no 26241-63-4 (5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-)
26241-63-4 structure
Product Name:5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-
CAS-Nr.:26241-63-4
MF:C20H28O6
MW:364.432726860046
CID:271159
PubChem ID:114708
Update Time:2025-04-19
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetra...
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6
- Isophorbol
- (1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,7a,7b,8,9,9a-Decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5H-cyclopropa[3,4]benz[1,2-e]azulen-5-one
- 4alpha-Phorbol
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, (1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-
- 4-alpha-Phorbol
- AC-35132
- SCHEMBL1733926
- 4 alpha -Phorbol
- (1S, 2S, 6S, 10S, 11R, 13S, 14R, 15R)-1, 6, 13, 14-tetrahydroxy-8-(hydroxymethyl)-4, 12, 12, 15-tetramethyltetracyclo[8.5.0.02, 6.011, 13]pentadeca-3, 8-dien-5-one
- (1S,2S,6S,10S,11R,13S,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one
- 4alpha-Phorbol, powder
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, (1aR-(1aalpha,1bbeta,4aalpha,7aalpha,7balpha,8alpha,9beta,9aalpha))-
- (1aR-(1aalpha,1bbeta,4aalpha,7aalpha,7balpha,8alpha,9beta,9aalpha))-1,1a,1b,4,4a,7a,7b,8,9,9a-Decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5H-cyclopropa(3,4)benz(1,2-e)azulen-5-one
- QGVLYPPODPLXMB-FYYCTCHMSA-N
- Isophorbol; -Phorbol
- 5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one, 1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, (1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-
- 26241-63-4
- 4-Phorbol
- J-016343
- (1S,2S,6R,11R,13S,14R,15R)-1,6,13,14-Tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one
- tetrahydroxy-(hydroxymethyl)-tetramethyl-[?]one
-
- Inchi: 1S/C20H28O6/c1-9-5-13-18(24,15(9)22)7-11(8-21)6-12-14-17(3,4)20(14,26)16(23)10(2)19(12,13)25/h5-6,10,12-14,16,21,23-26H,7-8H2,1-4H3/t10-,12+,13-,14-,16-,18+,19-,20-/m1/s1
- InChI-Schlüssel: QGVLYPPODPLXMB-FYYCTCHMSA-N
- Lächelt: O[C@@]12[C@@H]([C@@H](C)[C@@]3([C@@H]4C=C(C)C([C@@]4(CC(CO)=C[C@H]3[C@@H]1C2(C)C)O)=O)O)O
Berechnete Eigenschaften
- Genaue Masse: 364.18858861g/mol
- Monoisotopenmasse: 364.18858861g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 1
- Komplexität: 753
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topologische Polaroberfläche: 118Ų
Experimentelle Eigenschaften
- Dichte: 1.415±0.06 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Sehr leicht löslich (0,11 g/l) (25°C),
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)- Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:UN 2811 6.1/PG 3
- WGK Deutschland:3
- Code der Gefahrenkategorie: 26/27/28-36/37/38
- Sicherheitshinweise: 26-27-36/37/39-45
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:6.1(b)
- PackingGroup:III
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP2242-20mg |
4α-Phorbol |
26241-63-4 | 98% | 20mg |
$590 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP2242-10mg |
4α-Phorbol |
26241-63-4 | 98% | 10mg |
$360 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP2242-100mg |
4α-Phorbol |
26241-63-4 | 98% | 100mg |
$1900 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP2242-5mg |
4α-Phorbol |
26241-63-4 | 98% | 5mg |
$0 | 2023-09-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-460243-1 mg |
4α-Phorbol, |
26241-63-4 | ≥95% | 1mg |
¥3,911.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-460243-1mg |
4α-Phorbol, |
26241-63-4 | ≥95% | 1mg |
¥3911.00 | 2023-09-05 |
5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)- Verwandte Literatur
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
26241-63-4 (5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-) Verwandte Produkte
- 17673-25-5(Phorbol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Empfohlene Lieferanten
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Yunnanjiuzhen
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge